molecular formula C14H9Cl2N B8801160 5-chloro-2-(4-chlorophenyl)-1H-Indole CAS No. 23746-80-7

5-chloro-2-(4-chlorophenyl)-1H-Indole

Cat. No.: B8801160
CAS No.: 23746-80-7
M. Wt: 262.1 g/mol
InChI Key: KOHJTHKYURIHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-(4-chlorophenyl)-1H-Indole is a useful research compound. Its molecular formula is C14H9Cl2N and its molecular weight is 262.1 g/mol. The purity is usually 95%.
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Properties

CAS No.

23746-80-7

Molecular Formula

C14H9Cl2N

Molecular Weight

262.1 g/mol

IUPAC Name

5-chloro-2-(4-chlorophenyl)-1H-indole

InChI

InChI=1S/C14H9Cl2N/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,17H

InChI Key

KOHJTHKYURIHGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (1.6M in hexanes, 127 mL, 203 mmol) was added dropwise to a stirred, cooled (−10° C.) solution of 4-chloro-N-(4-chloro-2-methylphenyl)benzamide (Description 27, 27.1 g, 97 mmol) in tetrahydrofuran (600 mL). The mixture was allowed to warm to room temperature and stirred overnight. The mixture was cooled to 0° C. and further n-butyllithium (1.6M in hexanes, 30 mL, 483 mmol) was added dropwise. The mixture was stirred at room temperature for 2 h., then hydrochloric acid (2.5M, 200 mL) was added. The mixture was stirred at room temperature overnight, then extracted with ethyl acetate. The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with isohexane/EtOAc (85:15), to give the title compound (3.6 g, 14%). 1H NMR (360 MHz, CDCl3) δ 8.30 (1H, br s), 7.57 (3H, m), 7.42 (2H, d, J 9.1 Hz), 7.30 (1H, d, J 8.6 Hz), 7.15 (1H, dd, J 8.6, 2.0 Hz) and 6.74 (1H, s).
Quantity
127 mL
Type
reactant
Reaction Step One
Quantity
27.1 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
14%

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